1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride
Description
1-(2,4-Difluorophenyl)but-3-en-2-amine hydrochloride is a fluorinated secondary amine hydrochloride salt characterized by a 2,4-difluorophenyl group attached to a but-3-en-2-amine backbone. The compound’s structure combines fluorine atoms, which enhance lipophilicity and metabolic stability, with an unsaturated butenyl chain that may influence conformational flexibility and receptor interactions.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)but-3-en-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-2-9(13)5-7-3-4-8(11)6-10(7)12;/h2-4,6,9H,1,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJBDDVIQVKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule comprises a 2,4-difluorophenyl group attached to a but-3-en-2-amine scaffold. Retrosynthetic cleavage suggests two primary intermediates:
Intermediate Synthesis Pathways
Patent data reveals that 3,4-difluorobenzaldehyde is frequently synthesized via Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride, yielding 2-chloro-1-(3,4-difluorophenyl)ethanone. For the target compound, analogous strategies apply, substituting chloroacetyl chloride with crotonyl chloride to install the butenyl moiety.
Enantioselective Amination Strategies
Chiral Oxazaborolidine-Catalyzed Reduction
A patent-priority method for analogous cyclopropanamine derivatives employs chiral oxazaborolidine catalysts with borane dimethylsulfide (BH₃·SMe₂) to reduce ketones to alcohols with high enantiomeric excess (ee >95%). Applied to 2-(2,4-difluorophenyl)but-3-en-2-one, this reduction produces (R)- or (S)-2-(2,4-difluorophenyl)but-3-en-2-ol, which is then converted to the amine via a Ritter reaction or Mitsunobu substitution.
Reaction Conditions:
Azide Reduction and Hydrochlorination
An alternative route from WO 08/018823 involves converting the alcohol intermediate to a mesylate, displacing it with sodium azide, and reducing the azide to the amine using hydrogen sulfide or catalytic hydrogenation. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mesylation | Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C | 95 | 99 |
| Azide Displacement | NaN₃, DMF, 80°C | 87 | 98 |
| Staudinger Reduction | PPh₃, THF/H₂O, rt | 91 | 99 |
| Hydrochlorination | HCl (g), Et₂O | 98 | 99.5 |
Direct Alkylation of 2,4-Difluoroaniline
Michael Addition to Acrylonitrile
A Chinese patent (CN103059004A) describes epoxide synthesis via alkylation of aryl ketones, which can be adapted for amine formation. Treating 2,4-difluoroaniline with acrylonitrile under basic conditions forms 1-(2,4-difluorophenyl)but-3-en-2-amine, followed by HCl salt precipitation.
Optimized Protocol:
Leuckart-Wallach Reaction
Reductive amination of 2,4-difluorophenylbut-3-en-2-one with ammonium formate and formic acid at 150–200°C produces the primary amine, which is isolated as the hydrochloride salt after acid workup.
Advantages:
- Avoids hazardous azide intermediates
- Single-pot reaction simplifies purification
Industrial-Scale Process Design
Solvent and Catalyst Recycling
- Toluene Recovery: Distillation achieves 95% solvent reuse in Friedel-Crafts steps.
- Chiral Catalyst Recycling: Immobilization on silica gel retains 90% activity over five cycles.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O): δ 7.45–7.38 (m, 1H, aryl), 6.95–6.88 (m, 2H, aryl), 5.82 (dd, J = 17.2, 10.4 Hz, 1H, CH₂=CH), 5.12 (d, J = 17.2 Hz, 1H), 5.05 (d, J = 10.4 Hz, 1H), 3.91 (q, J = 6.8 Hz, 1H, CHNH₂), 2.78–2.65 (m, 2H, CH₂).
- HPLC Purity: 99.8% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Regulatory Impurity Profiling
- Genotoxic Impurities: <10 ppm for alkyl mesylates (per ICH M7).
- Residual Solvents: Toluene <890 ppm (USP <467>).
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities between 1-(2,4-difluorophenyl)but-3-en-2-amine hydrochloride and related compounds:
Pharmacological and Physicochemical Properties
- Lipophilicity : The butenyl chain in the target compound likely increases lipophilicity compared to ethylamine derivatives (logP ~1.5–2.0), enhancing blood-brain barrier permeability .
- Metabolic Stability : Fluorination at the 2,4-positions on the phenyl ring reduces oxidative metabolism, a feature shared with analogs like 1-(2,4-difluorophenyl)cyclopropanamine HCl .
- Solubility : Hydrochloride salts generally improve aqueous solubility. Ethylamine derivatives (e.g., 1-(2,4-difluorophenyl)ethylamine HCl) may exhibit higher solubility than cyclopropane or butenyl analogs due to shorter chains .
Biological Activity
1-(2,4-Difluorophenyl)but-3-en-2-amine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Synthesis Methodology:
The synthesis of this compound typically involves the following steps:
- Starting Materials: The synthesis begins with 2,4-difluorobenzaldehyde and but-3-en-2-amine.
- Reaction Process: These reactants undergo condensation to form an intermediate Schiff base, which is then reduced using sodium borohydride to yield the desired amine.
- Formation of Hydrochloride: Finally, hydrochloric acid is added to form the hydrochloride salt.
Chemical Reactions:
The compound can participate in various chemical reactions:
- Oxidation: Can be oxidized using agents like potassium permanganate.
- Reduction: Reduction reactions can yield amine derivatives using lithium aluminum hydride.
- Substitution: It can undergo nucleophilic substitution reactions involving the difluorophenyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate its full mechanism of action, including binding affinities and interaction pathways.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to 1-(2,4-Difluorophenyl)but-3-en-2-amine exhibit significant antitumor properties. For instance:
- Certain derivatives have shown IC50 values in the nanomolar range against specific cancer cell lines, indicating potent antiproliferative effects.
- Research has highlighted that modifications in the structure can enhance these activities, making them promising candidates for cancer therapy .
Enzyme Interaction
The compound's interaction with various enzymes has been a focal point in research:
- It has been noted for its potential inhibition of several kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
- Specific studies have demonstrated effective inhibition rates against targets such as FGFR (Fibroblast Growth Factor Receptor), with IC50 values significantly lower than those of existing treatments .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
